molecular formula C11H11N3O4S B12902788 Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 34259-36-4

Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B12902788
CAS-Nummer: 34259-36-4
Molekulargewicht: 281.29 g/mol
InChI-Schlüssel: FLLMEGWLXNLWEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique structure, which includes a methylthio group and a dioxo functionality, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a suitable amine under reflux conditions in a solvent like dioxane, in the presence of a base such as triethylamine . The reaction mixture is then worked up by extraction and purification to yield the desired product.

Analyse Chemischer Reaktionen

Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions to form larger heterocyclic systems.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrimidine derivatives such as:

Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

34259-36-4

Molekularformel

C11H11N3O4S

Molekulargewicht

281.29 g/mol

IUPAC-Name

ethyl 2-methylsulfanyl-4,5-dioxo-3,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H11N3O4S/c1-3-18-10(17)5-4-12-8-6(7(5)15)9(16)14-11(13-8)19-2/h4H,3H2,1-2H3,(H2,12,13,14,15,16)

InChI-Schlüssel

FLLMEGWLXNLWEB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=O)NC(=N2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.